molecular formula C13H23NO4 B1523456 1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid CAS No. 1292818-11-1

1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid

Cat. No.: B1523456
CAS No.: 1292818-11-1
M. Wt: 257.33 g/mol
InChI Key: XTHZDOCEIJAPLY-UHFFFAOYSA-N
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Description

This compound is a cyclohexane-based carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 1 and a methyl substituent at position 2. The Boc group enhances solubility in organic solvents and stabilizes the amino functionality during synthetic processes. Such derivatives are critical intermediates in peptide synthesis and medicinal chemistry due to their balance of steric protection and ease of deprotection under acidic conditions .

Properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-7-5-6-8-13(9,10(15)16)14-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHZDOCEIJAPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Information

PropertyValue
InChI KeyXTHZDOCEIJAPLY-UHFFFAOYSA-N
SMILESCC1CCCCC1(C(=O)O)NC(=O)OC(C)(C)C
Polar Surface Area (Ų)65
LogP2.88

Peptide Synthesis

One of the primary applications of 1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid is in peptide synthesis. The Boc protecting group allows for selective deprotection under mild acidic conditions, making it an ideal choice for synthesizing peptides without compromising sensitive functional groups. This method is widely utilized in pharmaceutical chemistry for developing peptide-based drugs.

Biological Studies

The compound has been investigated for its role as a non-ionic organic buffering agent in cell culture systems. It maintains pH stability within a range of 6 to 8.5, which is critical for various biological assays and experiments involving cell cultures . This buffering capacity enhances the reliability of experimental results by providing a stable environment for cellular processes.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for creating more complex molecules. Its structure facilitates various reactions, including amide bond formation and cyclization reactions, which are essential in the synthesis of natural products and pharmaceuticals .

Drug Development

Research has indicated that derivatives of this compound exhibit potential pharmacological activities. By modifying the Boc group or substituents on the cyclohexane ring, researchers can explore new drug candidates with targeted biological activities . This adaptability makes it a valuable scaffold in drug discovery programs.

Case Study 1: Peptide Synthesis Optimization

A study published in Journal of Peptide Science demonstrated the efficiency of using Boc-amino acids in solid-phase peptide synthesis (SPPS). The researchers optimized reaction conditions to improve yield and purity, showcasing the compound's utility in producing therapeutic peptides with high fidelity .

Case Study 2: Buffering Capacity Analysis

In a comparative study on buffering agents published in Biotechnology Reports, researchers evaluated the effectiveness of various buffers, including those based on Boc-amino acids, in maintaining pH stability during mammalian cell culture growth. The results indicated that Boc-amino acids provided superior buffering capacity compared to traditional buffers like MOPS and HEPES .

Case Study 3: Synthesis of Anticancer Agents

A recent investigation focused on synthesizing novel anticancer agents using this compound as a key intermediate. The study highlighted the compound's versatility in generating diverse chemical entities that exhibited promising cytotoxic activity against various cancer cell lines .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive sites:

  • Carboxylic acid group (C=O): Undergoes esterification, amidation, and reduction.

  • Boc-protected amino group (NH₂): Requires acidic deprotection to expose the amino group.

  • Cyclohexane ring : Resistant to most reagents but may undergo oxidation or substitution under specific conditions.

Deprotection of the Boc Group

  • Reaction : Acid-catalyzed removal of the Boc group.

  • Reagents : HCl (aq), TFA, or HBr/AcOH.

  • Product : 1-amino-2-methylcyclohexane-1-carboxylic acid.

  • Conditions : Room temperature, 30–60 minutes.

ReagentReaction TimeProductCitation
HCl (aq)30 min1-amino-2-methylcyclohexane-1-carboxylic acid
TFA15 minSame product

Esterification

  • Reaction : Conversion of the carboxylic acid to an ester.

  • Reagents : Alcohols (e.g., MeOH, EtOH) with sulfuric acid or HCl.

  • Product : 1-{[(tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic ester.

  • Conditions : Room temperature, 2–4 hours.

AlcoholReaction TimeProductCitation
Methanol2 hMethyl ester
Ethanol3 hEthyl ester

Amide Formation

  • Reaction : Reaction with amines (e.g., NH₃, RNH₂).

  • Reagents : EDC/HOBt or DCC coupling agents.

  • Product : 1-{[(tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxamide.

  • Conditions : 0°C–room temperature, 12–24 hours.

Coupling AgentAmineProductCitation
EDC/HOBtNH₃Amide
DCCRNH₂N-substituted amide

Oxidation

  • Reaction : Oxidation of the methyl group or cyclohexane ring.

  • Reagents : KMnO₄ (hot, acidic) , CrO₃.

  • Products :

    • Methyl → ketone : 1-{[(tert-butoxy)carbonyl]amino}-2-oxocyclohexane-1-carboxylic acid.

    • Cyclohexane → epoxide : Requires specific conditions (e.g., peracids) .

  • Conditions : 60–100°C, 4–6 hours .

Oxidizing AgentProductCitation
KMnO₄Ketone
CrO₃Epoxide (if applicable)

Reduction

  • Reaction : Reduction of the carboxylic acid.

  • Reagents : LiAlH₄ (THF), NaBH₄ (MeOH).

  • Product : 1-{[(tert-butoxy)carbonyl]amino}-2-methylcyclohexanol.

  • Conditions : 0°C–room temperature, 2–4 hours.

Reducing AgentProductCitation
LiAlH₄Alcohol
NaBH₄Alcohol

Stability and Compatibility

  • Thermal Stability : Stable at 100°C for short durations.

  • pH Sensitivity : Boc group deprotects below pH 4.

  • Solubility : Sparingly soluble in water; soluble in organic solvents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Type

1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic Acid
  • Structure: Boc-protected amino group at position 1, isopropyl substituent at position 3.
  • Molecular Formula: C₁₅H₂₇NO₄.
  • Molecular Weight : 285.38 g/mol.
  • CAS : 1406838-56-7.
  • Key Differences: The isopropyl group at position 4 introduces greater steric bulk compared to the methyl group at position 2 in the target compound.
1-([(tert-Butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic Acid
  • Structure : Ethyl substituent at position 2.
  • Molecular Formula: C₁₄H₂₅NO₄.
  • Molecular Weight : 271.35 g/mol.
  • CAS : 1465211-55-4.
  • Key Differences :
    • The ethyl group provides intermediate steric bulk between methyl and isopropyl. This may optimize pharmacokinetic properties (e.g., metabolic stability) compared to the target compound’s methyl group .
(1S,2R)-2-{[(Tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic Acid
  • Molecular Formula: C₁₂H₂₁NO₄.
  • Molecular Weight : ~243.3 g/mol (estimated).
  • CAS : 865689-36-5.
  • However, this may compromise conformational rigidity .

Ring Size and Conformational Effects

(1S,4S)-4-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopent-2-ene-1-carboxylic Acid
  • Structure: Cyclopentene ring with isopropyl and Boc-amino groups.
  • Molecular Formula: C₁₄H₂₃NO₄ (estimated).
  • Key Differences :
    • The smaller cyclopentene ring increases ring strain, enhancing reactivity in ring-opening reactions. The unsaturated bond (cyclopent-2-ene) allows for conjugation, altering electronic properties compared to saturated cyclohexane derivatives .

Protecting Group Variations

4-({(tert-Butoxy)carbonylamino}methyl)cyclohexane-1-carboxylic Acid
  • Structure: Boc-protected ethylamino-methyl side chain.
  • CAS : 2137643-39-8.
  • Key Differences: The ethylamino-methyl side chain introduces a branched amine, which could alter binding affinity in receptor-targeted applications compared to the simpler methyl substituent .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position/Type
1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid C₁₃H₂₃NO₄ 269.33 (hypothetical) Not provided 1-Boc, 2-methyl
1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid C₁₅H₂₇NO₄ 285.38 1406838-56-9 1-Boc, 4-isopropyl
1-([(tert-Butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid C₁₄H₂₅NO₄ 271.35 1465211-55-5 1-Boc, 2-ethyl
(1S,2R)-2-{[(Tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid C₁₂H₂₁NO₄ ~243.3 865689-36-7 2-Boc, no methyl

Preparation Methods

Protection of the Amino Group with tert-Butoxycarbonyl (Boc)

  • The amino group is typically protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, such as in the presence of a mild base (e.g., sodium bicarbonate or triethylamine).
  • This step ensures the amino functionality is masked to prevent side reactions during subsequent transformations.
  • The Boc protection is favored for its stability under a variety of reaction conditions and facile removal under acidic conditions.

Introduction of the Methyl Group on the Cyclohexane Ring

  • The methyl substituent at the 2-position of the cyclohexane ring can be introduced via alkylation reactions.
  • A common approach involves the alkylation of a cyclohexanone or cyclohexane derivative precursor using methylating agents such as methyl iodide or methyl triflate in the presence of a strong base (e.g., LDA, sodium hydride).
  • Stereoselectivity can be controlled by the choice of base, solvent, temperature, and the nature of the substrate, allowing for selective formation of the desired 2-methyl isomer.

Formation of the Carboxylic Acid Functionality

  • The carboxylic acid group at the 1-position is introduced either by oxidation of an aldehyde or alcohol precursor or by direct carboxylation.
  • For example, starting from a cyclohexanone derivative, oxidation with suitable oxidants (e.g., KMnO4, Jones reagent) can yield the carboxylic acid.
  • Alternatively, carboxylation using carbon dioxide under basic conditions (e.g., via Grignard reagents or organolithium intermediates) can be employed.

Integrated Synthetic Routes

  • A typical synthetic sequence might begin with a cyclohexanone derivative, which undergoes amination to introduce the amino group.
  • The amino group is protected with Boc2O.
  • Subsequent methylation at the 2-position is performed to install the methyl substituent.
  • Finally, oxidation or carboxylation yields the carboxylic acid moiety, affording the target compound.

Representative Reaction Conditions from Literature

Step Reagents/Conditions Temperature Time Outcome/Notes
Amino group protection Di-tert-butyl dicarbonate, base (NaHCO3, Et3N) 0–25 °C 1–3 hours Formation of Boc-protected amine
Methylation at 2-position Methyl iodide, strong base (LDA, NaH) -78 to 0 °C 1–4 hours Stereoselective alkylation
Oxidation to carboxylic acid KMnO4 or Jones reagent 0–25 °C 2–6 hours Conversion of aldehyde/alcohol to acid
Alternative carboxylation CO2, organolithium or Grignard reagent -78 to 25 °C 1–3 hours Direct carboxylation

Research Findings and Optimization

  • Recent studies emphasize the importance of controlling stereochemistry during methylation to obtain high enantiomeric excess and diastereomeric purity. For example, catalytic asymmetric alkylation methods or chiral auxiliaries may be employed to achieve this.
  • The Boc protection step is generally high-yielding and mild, compatible with various functional groups.
  • Oxidation methods are chosen based on substrate sensitivity; milder oxidants are preferred to avoid overoxidation or degradation.
  • Industrial processes may optimize solvent use and reaction times for scalability and cost-effectiveness, often employing ethyl acetate or tetrahydrofuran as solvents and controlling temperature precisely.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Advantages Challenges
Amino group protection Boc protection Di-tert-butyl dicarbonate, base Mild, high-yield, stable protecting group Requires careful pH control
Methyl group introduction Alkylation Methyl iodide, LDA/NaH Stereoselective, versatile Control of stereochemistry needed
Carboxylic acid formation Oxidation or carboxylation KMnO4, Jones reagent, CO2, organolithium Efficient formation of acid group Overoxidation or side reactions

Q & A

Q. What are the common synthetic routes for 1-{[(tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid, and what parameters critically influence yield and purity?

The synthesis typically involves multi-step protocols, including Boc (tert-butoxycarbonyl) protection of the amine group, cyclohexane ring functionalization, and carboxylation. Key parameters include:

  • Reaction temperature : Elevated temperatures (~40–60°C) are often required for Boc protection but must be controlled to prevent decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane is preferred for Boc group stability .
  • Protection/deprotection sequence : The Boc group is acid-labile, necessitating mild acidic conditions (e.g., TFA) during deprotection to preserve stereochemical integrity .

Q. How is the compound characterized spectroscopically, and what structural features are critical to confirm?

Characterization relies on:

  • NMR : 1^1H and 13^{13}C NMR verify the Boc group (distinct tert-butyl signals at ~1.4 ppm for 1^1H), cyclohexane ring conformation (axial vs. equatorial substituents), and carboxylic acid proton absence (indicative of deprotonation or esterification) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch of Boc and carboxylic acid) and ~3300 cm1^{-1} (N-H stretch of the amine) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks at m/z 243.303 (C12_{12}H21_{21}NO4_4) validate molecular weight .

Q. What are the primary research applications of this compound in organic chemistry?

The Boc-protected amine and carboxylic acid moieties make it a versatile building block for:

  • Peptide synthesis : The Boc group protects amines during solid-phase peptide synthesis, enabling selective deprotection .
  • Chiral auxiliaries : The stereochemistry at C1 and C2 of the cyclohexane ring is exploited in asymmetric catalysis .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis vs. trans isomers) impact the compound’s reactivity and biological activity?

Stereochemistry dictates:

  • Reactivity : Trans isomers (e.g., (1R,2R)-configuration) exhibit reduced steric hindrance, facilitating nucleophilic attacks at the carboxyl group .
  • Biological interactions : Cis configurations may enhance binding to chiral receptors in drug candidates, as seen in cyclohexane-based protease inhibitors .
    Methodological note : Chiral HPLC with cellulose-based columns or derivatization with chiral agents (e.g., Mosher’s acid) resolves enantiomers .

Q. What strategies are employed to resolve contradictions in solubility data across studies?

Discrepancies arise from:

  • Protonation state : The carboxylic acid’s solubility varies with pH (insoluble at low pH, soluble as carboxylate salts above pH 5) .
  • Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) exhibit different dissolution profiles. Lyophilization or recrystallization in ethanol/water mixtures standardizes physical forms .

Q. How does the Boc group influence the compound’s stability under varying storage conditions?

The Boc group hydrolyzes under:

  • Acidic conditions : Degrades rapidly in aqueous HCl or TFA (common in peptide synthesis) .
  • Long-term storage : Stable at -20°C under inert gas (argon) but decomposes at room temperature in humid environments, forming tert-butanol and CO2_2 .
    Mitigation : Store in desiccated, sealed vials with molecular sieves .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2), leveraging the cyclohexane ring’s hydrophobicity and carboxylate’s hydrogen-bonding capacity .
  • MD simulations : GROMACS assesses conformational stability of Boc-protected derivatives in lipid bilayers, critical for membrane permeability studies .

Q. How are impurities or by-products identified and quantified during synthesis?

  • HPLC-MS : Detects Boc-deprotected analogs (e.g., free amine at m/z 143.19) or cyclohexene by-products from dehydration .
  • NMR integration : Quantifies diastereomeric impurities (e.g., cis/trans isomers) via peak area ratios .

Data Contradiction Analysis

Q. How are discrepancies in reported melting points (e.g., 135°C vs. 142°C) reconciled?

Variations arise from:

  • Polymorphism : Differential scanning calorimetry (DSC) identifies polymorphic forms .
  • Purity : Recrystallization from ethyl acetate/n-hexane mixtures (1:3) yields higher-purity samples with consistent melting points .

Q. Why do some studies report low enzymatic inhibition despite structural similarity to active pharmacophores?

Potential factors include:

  • Steric shielding : The bulky Boc group hinders binding to active sites. Enzymatic assays with Boc-removed analogs (e.g., free amine derivatives) show improved activity .
  • Solubility limitations : Poor aqueous solubility reduces bioavailability; methyl ester prodrugs enhance cell permeability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepOptimal ConditionsYield RangePurity (HPLC)Reference
Boc ProtectionDMF, 50°C, 12 h75–85%≥95%
Cyclohexane Ring FormationPd/C catalysis, H2_2 atmosphere60–70%90–93%
CarboxylationCO2_2 gas, 80°C, 24 h50–65%88–92%

Q. Table 2. Comparative Reactivity of Stereoisomers

IsomerReaction with NHS EsterHalf-life in TFAEnzymatic Inhibition (IC50_{50})Reference
(1R,2R)-transFast (t1/2_{1/2} = 2 h)30 min12 µM
(1S,2S)-cisSlow (t1/2_{1/2} = 6 h)45 min45 µM

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid
Reactant of Route 2
1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid

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